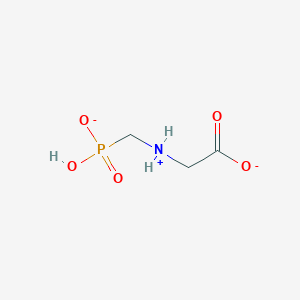

Glyphosate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO5P- |

|---|---|

Molecular Weight |

168.07 g/mol |

IUPAC Name |

2-[[hydroxy(oxido)phosphoryl]methylazaniumyl]acetate |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-1 |

InChI Key |

XDDAORKBJWWYJS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])[NH2+]CP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Glyphosate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the active ingredient in numerous broad-spectrum herbicides, is a potent inhibitor of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and various microorganisms, but is absent in animals, which explains the selective toxicity of glyphosate.[2][4] Inhibition of EPSPS leads to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.[1][5] This technical guide provides a detailed overview of the molecular mechanism of glyphosate action, quantitative data on its inhibitory effects, comprehensive experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

The Shikimate Pathway and the Role of EPSPS

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate, the precursor for aromatic amino acids and other essential aromatic compounds in plants.[2][6] The sixth step of this pathway is catalyzed by EPSPS (EC 2.5.1.19), which facilitates the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate (S3P) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[3][7]

Caption: The Shikimate Pathway and the point of inhibition by glyphosate.

Molecular Mechanism of Glyphosate Inhibition

Glyphosate acts as a competitive inhibitor of EPSPS with respect to PEP and an uncompetitive inhibitor with respect to S3P.[7][8] This indicates that glyphosate binds to the EPSPS-S3P complex.[8] The binding of S3P to EPSPS induces a conformational change in the enzyme, creating a binding site for either PEP or glyphosate.[7][8] Glyphosate, being a transition state analog of the tetrahedral intermediate formed during the reaction of PEP with S3P, binds tightly to this site.[3] The dissociation rate of glyphosate from the EPSPS-S3P complex is significantly slower than that of PEP, effectively inactivating the enzyme.[7]

Caption: Molecular mechanism of glyphosate inhibition of EPSP synthase.

Quantitative Data on Glyphosate Inhibition

The inhibitory potency of glyphosate on EPSPS can be quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme (plant species, bacteria) and the presence of mutations that confer resistance.

| Enzyme Source | Mutant | Ki (µM) | IC50 (µM) | Reference |

| Neurospora crassa | Wild-type | 1.1 | - | [9] |

| Pisum sativum | Wild-type | 0.08 | - | [10] |

| Eleusine indica | Wild-type | 0.048 | 66 | [10][11] |

| Eleusine indica | P106L | - | - | [12] |

| Eleusine indica | P106S | - | - | [12] |

| Eleusine indica | TIPS | - | - | [12] |

| Zea mays | Wild-type | 0.066 | - | [10] |

| Amaranthus palmeri | Susceptible | - | 66 | [11] |

| Amaranthus palmeri | Resistant (39x EPSPS copies) | - | 15 | [11] |

| Amaranthus palmeri | Resistant (54x EPSPS copies) | - | 22 | [11] |

| Soybean (excised leaf discs) | Susceptible | - | 34 | [13][14] |

| Corn (excised leaf discs) | Susceptible | - | 87 | [13][14] |

Experimental Protocols

EPSPS Enzyme Activity Assay (Phosphate Detection Method)

This protocol is adapted from methods described for measuring inorganic phosphate (Pi) release from the EPSPS-catalyzed reaction.[15][16]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, pH 7.0)

-

β-mercaptoethanol

-

Polyvinylpolypyrrolidone (PVPP)

-

Ammonium sulfate

-

Dialysis buffer (same as extraction buffer but without PVPP and with reduced β-mercaptoethanol)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)

-

Shikimate-3-phosphate (S3P) solution

-

Phosphoenolpyruvate (PEP) solution

-

Glyphosate solutions of varying concentrations

-

Malachite green/ammonium molybdate solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powder to cold extraction buffer containing fresh β-mercaptoethanol and PVPP.

-

Stir the mixture for 30 minutes at 4°C.

-

Centrifuge at 18,000 x g for 40 minutes at 4°C.

-

Collect the supernatant and perform a two-step ammonium sulfate precipitation (e.g., 45% and then 80% saturation).

-

Centrifuge to collect the protein pellet after each precipitation step.

-

Resuspend the final pellet in a minimal volume of extraction buffer and dialyze overnight against dialysis buffer.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in a 96-well plate containing assay buffer, S3P, and varying concentrations of glyphosate.

-

Initiate the reaction by adding the extracted enzyme solution and PEP.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green/ammonium molybdate solution.

-

Allow color to develop for 1-2 minutes.

-

Measure the absorbance at 660 nm using a spectrophotometer.

-

Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

Determine enzyme activity and calculate IC50 values for glyphosate.

-

Caption: Experimental workflow for the EPSPS enzyme activity assay.

Shikimate Accumulation Assay

This protocol is based on the spectrophotometric detection of shikimate that accumulates in plant tissues upon glyphosate treatment.[17][18]

Materials:

-

Plant leaf tissue

-

Solutions of glyphosate at various concentrations

-

0.25 M HCl

-

1% (w/v) periodic acid in 0.25 M HCl

-

0.6 M NaOH containing 0.22 M sodium sulfite

-

Spectrophotometer

-

96-well microplate or vials

Procedure:

-

Sample Preparation:

-

Excise leaf discs from plants or use whole leaves.

-

Incubate the leaf tissue in solutions containing varying concentrations of glyphosate for a set period (e.g., 24-48 hours) under light.

-

-

Shikimate Extraction:

-

Place the treated leaf tissue in a vial or well of a microplate containing 0.25 M HCl.

-

Incubate for at least 2 hours (or overnight) to allow for shikimate extraction.

-

-

Spectrophotometric Measurement:

-

Transfer an aliquot of the HCl extract to a new well or cuvette.

-

Add 1% periodic acid solution and incubate for 90 minutes at room temperature.

-

Add the NaOH/sodium sulfite solution to quench the reaction and develop the color.

-

Measure the absorbance at 380 nm.

-

Quantify the shikimate concentration using a standard curve prepared with known concentrations of shikimic acid.

-

Caption: Experimental workflow for the shikimate accumulation assay.

Conclusion

Glyphosate's efficacy as a broad-spectrum herbicide is due to its specific and potent inhibition of the EPSPS enzyme in the shikimate pathway. This targeted mechanism disrupts the synthesis of essential aromatic amino acids, leading to plant mortality. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists studying the mode of action of glyphosate, developing novel herbicides, or engineering glyphosate-resistant crops. The detailed understanding of the glyphosate-EPSPS interaction at a molecular level continues to be a cornerstone of modern agricultural biotechnology.

References

- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 2. Glyphosate - Wikipedia [en.wikipedia.org]

- 3. EPSP synthase - Wikipedia [en.wikipedia.org]

- 4. Glyphosate General Fact Sheet [npic.orst.edu]

- 5. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate [pubmed.ncbi.nlm.nih.gov]

- 10. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A rapid in vivo shikimate accumulation assay with excised leaf discs | Weed Science | Cambridge Core [cambridge.org]

- 14. A rapid in vivo shikimate accumulation assay with excised leaf discs [agris.fao.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sbcpd.org [sbcpd.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Unseen Toll: A Technical Guide to the Toxicological Effects of Glyphosate on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the most widely used broad-spectrum herbicide globally, is designed to target the shikimate pathway in plants, a metabolic route absent in animals.[1] This perceived specificity has led to the widespread assumption of its safety for non-target organisms. However, a growing body of scientific evidence reveals that glyphosate and its commercial formulations can elicit a spectrum of toxicological effects in a diverse range of non-target species, including mammals, amphibians, aquatic organisms, insects, and soil fauna. The mechanisms underlying these effects are multifaceted, extending beyond the shikimate pathway to include oxidative stress, neurotoxicity, and disruption of the gut microbiome.[2][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on the toxicological impacts of glyphosate on non-target organisms, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a vital resource for the scientific community.

Introduction

The extensive and increasing use of glyphosate-based herbicides (GBHs) in agriculture and other sectors has resulted in its ubiquitous presence in the environment.[5] While the primary mode of action, the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, is specific to plants and some microorganisms, concerns regarding the broader ecological impact of glyphosate are mounting.[1][6] Research has demonstrated that surfactants, such as polyoxyethyleneamine (POEA), present in many commercial GBH formulations, can be more toxic to some non-target organisms than glyphosate itself.[1][7] This guide delves into the documented toxicological effects on various non-target species, providing a detailed examination of the experimental evidence and methodologies.

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to glyphosate contamination through runoff and spray drift. Studies have revealed a range of adverse effects on fish, amphibians, and aquatic invertebrates.

Fish

Glyphosate exposure in fish has been linked to oxidative stress, neurotoxicity, and reproductive effects.[4][8][9]

| Species | Formulation | Exposure Duration | Endpoint | Concentration | Effect | Reference |

| Carassius auratus (Goldfish) | Roundup® | 96 hours | Oxidative Stress | 10 mg/L | 3.2-fold increase in lipid peroxides in the kidney | [4] |

| Carassius auratus (Goldfish) | Roundup® | 96 hours | Antioxidant Enzymes | 2.5-20 mg/L | Suppression of SOD, GST, and glutathione reductase activities | [4] |

| Danio rerio (Zebrafish) | Glyphosate | 2 weeks | Neurotoxicity | 0.3 and 3 µg/L | Impaired exploratory and social behaviors | [8] |

| Danio rerio (Zebrafish) | Roundup® & Glyphosate | 21 days | Reproductive Toxicity | 10 mg/L | Altered expression of genes involved in steroidogenesis | [9] |

| Tilapia guineensis | Roundup® | Not Specified | Oxidative Stress | 0.05-0.25 mg/L | Decreased SOD and GSH levels; increased CAT and LPO levels | [10] |

This protocol is adapted from the methodology used to assess DNA damage in goldfish exposed to a glyphosate formulation.[2]

-

Sample Collection and Preparation:

-

Collect approximately 0.5 ml of blood from the caudal vein of the fish and dilute it with 1 ml of phosphate-buffered saline (PBS).

-

Mix 60 µl of the diluted blood sample with 200 µl of 0.65% low melting point (LMP) agarose.

-

-

Slide Preparation:

-

Layer 75 µl of the cell-agarose mixture onto slides pre-coated with 0.5% normal melting point agarose.

-

Cover with a coverslip and solidify at 4°C for 10 minutes.

-

-

Lysis:

-

Remove the coverslip and immerse the slides in a lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) at 4°C for at least 1 hour.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (1 mM Na2EDTA, 300 mM NaOH, pH 13.5).

-

Allow the DNA to unwind for 20 minutes.

-

Perform electrophoresis at 0.66 V/cm and 300 mA for 25 minutes.

-

-

Neutralization and Staining:

-

Gently neutralize the slides with 0.4 M Tris buffer (pH 7.5).

-

Stain the DNA with 75 µl of ethidium bromide (20 µg/ml).

-

-

Visualization and Scoring:

-

Examine the slides under a fluorescence microscope.

-

Score the comets based on the extent of DNA migration to determine the level of DNA damage.

-

Comet Assay Experimental Workflow

Amphibians

Amphibians are highly susceptible to glyphosate, with exposure leading to mortality, developmental abnormalities, and genotoxicity.[2][11][12]

| Species | Formulation | Exposure Duration | Endpoint | Concentration | Effect | Reference |

| Physalaemus gracilis | Commercial GBH | Not Specified | Developmental Effects | 0.1, 0.35, 0.7 mg/L | Smaller size, malformations of mouth and intestines | [2] |

| Physalaemus cuvieri & P. gracilis | Commercial GBH | Not Specified | Genotoxicity (Micronuclei) | 500, 700, 1000 µg/L | Increased frequency of micronuclei and erythrocyte nuclear abnormalities | [12] |

| Rana pipiens | Roundup® Original | 96 hours | LC50 | 1.80 mg ae/L | 50% mortality of larval stage | [13] |

| Bufo fowleri | Roundup® Original | 96 hours | LC50 | 4.22 mg ae/L | 50% mortality of larval stage | [13] |

This protocol is a generalized procedure based on methodologies for assessing genotoxicity in amphibians.[14][15]

-

Exposure:

-

Acclimate post-metamorphic amphibians to laboratory conditions.

-

Expose the animals to various concentrations of glyphosate in their aquatic habitat for a defined period (e.g., 5 days). Include a negative control group and a positive control (e.g., cyclophosphamide).

-

-

Blood Sampling:

-

Anesthetize the animals.

-

Collect a small volume of peripheral blood via a suitable method, such as cardiac puncture or from the femoral vein.

-

-

Smear Preparation and Staining:

-

Prepare a thin blood smear on a clean microscope slide.

-

Air-dry the smear.

-

Fix the smear in methanol for 10 minutes.

-

Stain the slide with a suitable stain, such as Giemsa or Wright's stain.

-

-

Microscopic Analysis:

-

Examine the slides under a light microscope at high magnification (e.g., 1000x).

-

Score a predetermined number of erythrocytes (e.g., 3000) per animal for the presence of micronuclei.

-

Micronuclei are small, round, non-refractile bodies in the cytoplasm of the erythrocytes that are separate from the main nucleus.

-

-

Data Analysis:

-

Calculate the frequency of micronucleated erythrocytes for each animal and treatment group.

-

Use appropriate statistical tests to compare the micronucleus frequencies between the control and glyphosate-exposed groups.

-

Amphibian Micronucleus Test Workflow

Effects on Terrestrial Invertebrates

Earthworms

Earthworms, as key soil organisms, are directly exposed to glyphosate applied to agricultural fields. Research indicates that glyphosate can negatively impact their reproduction and activity.[13][16]

| Species | Formulation | Exposure Duration | Endpoint | Concentration | Effect | Reference |

| Aporrectodea caliginosa | Roundup® | 3 months | Reproduction | Not Specified | 56% reduction in reproduction | [16] |

| Lumbricus terrestris | Roundup® | 3 weeks | Activity | Not Specified | Almost ceased surface casting activity | [16] |

| Eisenia fetida | Glyphosate | 56 days | Growth | Various | Gradual and significant reduction in mean weight (50%) | [13] |

| Eisenia fetida | Glyphosate | 56 days | Reproduction | Various | No cocoons or juveniles produced | [13] |

This protocol outlines a standardized method to assess the effects of chemicals on earthworm reproduction.[1][17]

-

Test Organism and Soil:

-

Use adult earthworms (Eisenia fetida or Eisenia andrei) of a known age and weight range.

-

The test substrate is a standardized artificial soil mixture (e.g., sand, kaolin clay, sphagnum peat, and calcium carbonate).

-

-

Test Substance Application:

-

The test substance (glyphosate) is either thoroughly mixed into the soil or applied to the soil surface.

-

A range of at least five concentrations is tested, along with a control.

-

-

Test Conditions:

-

The test is conducted in glass containers with a specific amount of soil and a set number of worms (e.g., 10 adults).

-

Maintain constant temperature (e.g., 20 ± 2 °C) and a defined light/dark cycle.

-

The soil moisture is kept constant.

-

-

Exposure and Observation:

-

The total test duration is 8 weeks.

-

After 4 weeks, assess adult mortality and changes in biomass.

-

After the full 8 weeks, the number of juveniles produced is counted.

-

-

Endpoints and Data Analysis:

-

Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction.

-

Calculate the ECx (e.g., EC10, EC50) for reproductive output.

-

Assess adult mortality (LC50) at 4 weeks.

-

OECD 222 Earthworm Reproduction Test Workflow

Honeybees

Glyphosate's impact on honeybees is a significant concern due to their crucial role as pollinators. The primary mechanism of toxicity appears to be the disruption of the gut microbiota.[3][18][19]

| Species | Formulation | Exposure Concentration | Effect | Reference |

| Apis mellifera | Glyphosate | 5 and 10 mg/L | Reduced abundance of core gut bacteria, particularly Snodgrassella alvi | [3][19] |

| Apis mellifera | Glyphosate | 5 and 10 mg/L | Increased susceptibility to the opportunistic pathogen Serratia marcescens | [20][21] |

| Apis mellifera | Glyphosate | 10 mg/L | Altered gut microbiota structure and composition | [18] |

This protocol is a general workflow for studying the effects of glyphosate on the honeybee gut microbiome.[4][19][22]

-

Exposure:

-

Expose honeybees to glyphosate through their diet (e.g., in sucrose syrup) at environmentally relevant concentrations.

-

Include a control group fed with uncontaminated syrup.

-

-

Sample Collection and DNA Extraction:

-

After the exposure period, collect individual bees and sterilize their external surfaces.

-

Dissect the entire gut and homogenize it.

-

Extract total DNA from the gut homogenate using a suitable kit or protocol (e.g., SDS-CTAB method).

-

-

16S rRNA Gene Amplification and Sequencing:

-

Amplify a specific variable region of the 16S rRNA gene (e.g., V4 region) using universal bacterial primers.

-

Perform high-throughput sequencing of the amplicons (e.g., on an Illumina MiSeq platform).

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads: quality filtering, chimera removal, and clustering into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., SILVA, Greengenes).

-

Analyze the microbial community composition, diversity (alpha and beta diversity), and differential abundance of specific taxa between the control and glyphosate-treated groups.

-

Honeybee Gut Microbiome Analysis Workflow

Effects on Soil Microorganisms

Soil microorganisms are essential for nutrient cycling and soil health. Glyphosate can alter the composition and activity of these microbial communities.[23][24]

Quantitative Data: Effects on Soil Microbes

| Organism/System | Formulation | Concentration | Effect | Reference |

| Soil Microbial Community | Glyphosate | Sublethal concentrations | Shifts in microbial community composition, preserving pathogenic organisms while destroying beneficial ones | [23] |

| Azotobacter vinelandii | Glyphosate | 20 kg/ha | 80% drop in nitrogen fixation | [17] |

| Azotobacter chroococcum | Glyphosate | 28 kg/ha | 98% drop in nitrogen fixation | [17] |

| Soil Microbial Community | Glyphosate | 47-234 µg/g soil | Stimulated microbial activity (C and N mineralization) with no effect on biomass | [24] |

Key Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of glyphosate in non-target organisms are mediated by several mechanisms, with oxidative stress being a prominent pathway.

Oxidative Stress

Glyphosate has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4][10][25] This can disrupt cellular function and lead to apoptosis. The organism's antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), is often altered in response to glyphosate exposure.[4][10]

Glyphosate-Induced Oxidative Stress Pathway

Disruption of the Shikimate Pathway in Gut Microbiota

While animals do not possess the shikimate pathway, many of their gut bacteria do. Glyphosate can inhibit the EPSPS enzyme in these symbiotic microorganisms, leading to dysbiosis of the gut microbiome.[3][18] This can compromise the host's health by affecting nutrient absorption, immune function, and susceptibility to pathogens.[3][21]

Glyphosate's Impact on Bee Gut Microbiota

Conclusion

The evidence presented in this technical guide clearly demonstrates that glyphosate and its commercial formulations can exert a wide range of toxicological effects on non-target organisms. The sublethal impacts on reproduction, development, behavior, and physiological processes, such as oxidative balance and gut microbiome homeostasis, highlight the complexity of glyphosate's ecological footprint. For researchers, scientists, and drug development professionals, a thorough understanding of these off-target effects is crucial for conducting comprehensive environmental risk assessments and for developing safer, more sustainable alternatives. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the mechanisms of glyphosate toxicity and its long-term consequences for ecosystem health. Continued investigation into the synergistic effects of glyphosate with other environmental stressors is also warranted to fully comprehend its impact on biodiversity.

References

- 1. oecd.org [oecd.org]

- 2. academic.oup.com [academic.oup.com]

- 3. OECD 222 - Phytosafe [phytosafe.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals | MDPI [mdpi.com]

- 6. Impact of Glyphosate on the Honey Bee Gut Microbiota: Effects of Intensity, Duration, and Timing of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. pubtexto.com [pubtexto.com]

- 9. nrel.colostate.edu [nrel.colostate.edu]

- 10. publications.africanscientistjournal.org [publications.africanscientistjournal.org]

- 11. hh-ra.org [hh-ra.org]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. academicjournals.org [academicjournals.org]

- 15. books.rsc.org [books.rsc.org]

- 16. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 17. Effects on earthworms – Reproduction test | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 18. Glyphosate and a glyphosate-based herbicide affect bumblebee gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. people.tamu.edu [people.tamu.edu]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH [ibacon.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Glyphosate targets fish monoaminergic systems leading to oxidative stress and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyphosate's Fate: An In-depth Technical Guide to its Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, the active ingredient in many broad-spectrum herbicides, has seen widespread global use in agriculture and land management. Its environmental fate, particularly its degradation in soil and water, is a subject of intense scientific scrutiny. Understanding the intricate pathways through which glyphosate breaks down is crucial for assessing its environmental persistence, potential for off-target effects, and the toxicological relevance of its metabolites. This technical guide provides a comprehensive overview of the primary biotic and abiotic degradation pathways of glyphosate, detailed experimental protocols for its analysis, and quantitative data on its persistence in various environmental compartments.

Biotic Degradation of Glyphosate

The primary mechanism for glyphosate dissipation in both soil and aquatic environments is microbial degradation.[1][2] Soil microorganisms utilize glyphosate as a source of phosphorus, carbon, or nitrogen, breaking it down into less complex molecules through two main enzymatic pathways.[1]

The Aminomethylphosphonic Acid (AMPA) Pathway

The most common degradation route for glyphosate in the environment proceeds via the formation of aminomethylphosphonic acid (AMPA).[3] This pathway is initiated by the enzyme glyphosate oxidoreductase (GOX), which catalyzes the cleavage of the C-N bond in the glyphosate molecule.[4][5][6] This enzymatic reaction yields AMPA and glyoxylate.[4][6]

The catalytic cycle of glyphosate oxidoreductase begins with the reduction of its FAD cofactor by a glyphosate molecule, which results in the formation of a Schiff base of AMPA with glyoxylate that is subsequently hydrolyzed. The reduced FAD is then reoxidized by oxygen.[4]

AMPA is a major and persistent metabolite of glyphosate and is frequently detected in soil and water.[3][7] While some microorganisms can further degrade AMPA, its persistence can be a concern due to its potential for mobility and biological effects.[7]

The Sarcosine Pathway

A second, less common, microbial degradation pathway involves the cleavage of the carbon-phosphorus (C-P) bond of glyphosate, a reaction catalyzed by the C-P lyase enzyme complex.[1][8][9] This pathway yields sarcosine and inorganic phosphate.[1][9] The sarcosine is then further metabolized to glycine and formaldehyde.[10]

The C-P lyase pathway is particularly significant in phosphorus-limited environments, as it allows microorganisms to utilize glyphosate as a phosphorus source.[8] The activity of C-P lyase can be inhibited by the presence of inorganic phosphate.[2]

Microbial Species Involved

A diverse range of bacteria and fungi are capable of degrading glyphosate. Genera frequently identified with glyphosate-degrading capabilities include:

-

AMPA Pathway: Ochrobactrum, Pseudomonas, Arthrobacter, Achromobacter, and Flavobacterium.[11]

-

Sarcosine Pathway: Pseudomonas, Arthrobacter, and Alcaligenes.

Abiotic Degradation of Glyphosate

While microbial activity is the primary driver of glyphosate degradation, abiotic processes can also contribute to its breakdown in the environment, particularly in water.

Photodegradation

Glyphosate can undergo photodegradation in the presence of sunlight. This process involves the generation of hydroxyl radicals, which are highly reactive and can break down the glyphosate molecule.[12] The rate of photodegradation is influenced by water chemistry and the presence of photosensitizing substances.[12] Studies have shown that under sunlight irradiation, the photodegradation rate of glyphosate in ditches can reach 86% after 96 hours.[12] The byproducts of photodegradation can include AMPA, phosphate, and sarcosine.[13]

Hydrolysis

Hydrolysis, the reaction with water, can also contribute to glyphosate degradation, although it is generally a slower process compared to microbial degradation and photolysis. The rate of hydrolysis is influenced by pH and temperature.[14]

Metal-Catalyzed Degradation

Certain metal oxides, particularly manganese oxides like birnessite, can abiotically degrade glyphosate and AMPA.[3][15] This process involves the cleavage of the C-P bond at the surface of the manganese oxide.[3] The degradation is faster at higher temperatures.[3] This abiotic pathway can be significant in soils with high manganese oxide content.

Quantitative Data on Glyphosate Degradation

The persistence of glyphosate in the environment is typically expressed as its half-life (DT50), the time it takes for 50% of the initial amount to degrade. This value can vary widely depending on environmental conditions.

Glyphosate Half-Life in Soil

| Soil Condition | Half-Life (Days) | References |

| Typical Field | 47 | [7][16] |

| General Range | 2 - 197 | [7][16] |

| Temperate Regions | 40 - 60 | [17] |

| Tropical/Subtropical (Warm, Moist) | 14 - 30 | [17] |

| Cold or Dry | > 100 | [17] |

| Forest Soils (Northern Sweden) | 30 - 60 | [2] |

| Iowa, USA | 141.9 | [7] |

| Texas, USA | 3 | [7] |

Glyphosate Half-Life in Water

| Water Condition | Half-Life (Days) | References |

| General Range | Few days - 91 | [7] |

| Canadian Ponds | 12 - 60 | [7] |

| Ozonation (pH 10) | 1.8 minutes | [18][19] |

| Photodegradation (UV light) | ~17 hours | [13] |

Experimental Protocols

Accurate quantification of glyphosate and its primary metabolite, AMPA, in environmental samples is essential for monitoring their fate and persistence. Due to their high polarity and low volatility, their analysis often requires specialized chromatographic techniques, frequently involving a derivatization step.

Analysis of Glyphosate and AMPA in Soil by LC-MS/MS

This protocol outlines a common approach for the extraction and analysis of glyphosate and AMPA from soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Extraction:

-

Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of a 0.6 M potassium hydroxide (KOH) solution.

-

Shake vigorously for 30 minutes.

-

Centrifuge at 3000 x g for 20 minutes.

-

Collect the supernatant for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a mixed-mode anion exchange SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute glyphosate and AMPA with an appropriate elution solvent (e.g., a solution containing formic acid).

3. LC-MS/MS Analysis:

-

Chromatographic Column: A column suitable for polar compounds, such as a Hypercarb column or a polymer-based ion-exchange column, is recommended.[20]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a buffer (e.g., ammonium carbonate) and an organic solvent (e.g., methanol or acetonitrile).[20]

-

Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for glyphosate, AMPA, and their isotopically labeled internal standards.

Analysis of Glyphosate and AMPA in Water by GC-MS with Derivatization

This protocol describes a method for the analysis of glyphosate and AMPA in water samples using gas chromatography-mass spectrometry (GC-MS) following a derivatization step to increase their volatility.

1. Sample Preparation:

-

Filter the water sample to remove particulate matter.

-

For chlorinated water, add sodium thiosulfate to quench residual chlorine.[21]

-

Transfer a known volume of the water sample to a reaction vial.

2. Derivatization:

-

Evaporate the water sample to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE).[22][23][24]

-

Heat the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-45 minutes) to complete the derivatization reaction.[22]

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-1701).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Analysis is performed in selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized glyphosate and AMPA.

Visualizations

Glyphosate Degradation Pathways

Caption: Overview of biotic and abiotic degradation pathways of glyphosate.

Experimental Workflow for Glyphosate Analysis in Soil

Caption: Workflow for the analysis of glyphosate in soil samples.

Conclusion

The degradation of glyphosate in soil and water is a multifaceted process involving both biotic and abiotic mechanisms. Microbial degradation through the AMPA and sarcosine pathways is the predominant route of dissipation. The persistence of glyphosate and its primary metabolite, AMPA, is highly variable and dependent on a multitude of environmental factors. Accurate monitoring of these compounds requires robust analytical methodologies, such as LC-MS/MS and GC-MS, to understand their environmental fate and potential impacts. This guide provides a foundational understanding of these complex processes and methodologies for the scientific community.

References

- 1. Phylogenetic analysis of microbial CP-lyase cluster genes for bioremediation of phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 3. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyphosate oxidoreductase (EC 1.5.3.23) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Evolutionary Study in Glyphosate Oxidoreductase Gox Highlights Distinct Orthologous Groups and Novel Conserved Motifs That Can Classify Gox and Elucidate Its Biological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Glyphosate - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Utilization of Glyphosate as Phosphate Source: Biochemistry and Genetics of Bacterial Carbon-Phosphorus Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of glyphosate in water and stimulation of by-products on algae growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 15. udspace.udel.edu [udspace.udel.edu]

- 16. quora.com [quora.com]

- 17. pomais.com [pomais.com]

- 18. Studies on degradation of glyphosate by several oxidative chemical processes: Ozonation, photolysis and heterogeneous photocatalysis | Semantic Scholar [semanticscholar.org]

- 19. Studies on degradation of glyphosate by several oxidative chemical processes: ozonation, photolysis and heterogeneous photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. www2.gov.bc.ca [www2.gov.bc.ca]

- 22. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. medcraveonline.com [medcraveonline.com]

The Unseen Battlefield: A Technical Guide to the Interaction of Glyphosate with Soil Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the world's most widely used herbicide, is lauded for its efficacy in weed control. However, its impact on the intricate and vital world of soil microbial communities is a subject of ongoing scientific debate. This technical guide delves into the complex interactions between glyphosate and soil microorganisms, providing a comprehensive overview of the current research landscape. It synthesizes quantitative data on the effects on microbial biomass, enzymatic activity, and community structure. Detailed experimental protocols for key research methodologies are presented to facilitate reproducible studies. Furthermore, this guide visualizes the primary microbial degradation pathways of glyphosate and typical experimental workflows, offering a deeper understanding of the biochemical and methodological aspects of this critical environmental issue. The evidence presented is multifaceted, with some studies indicating detrimental effects on beneficial microbes, while others suggest transient or even stimulatory effects. This guide aims to equip researchers and professionals with the technical knowledge necessary to navigate this complex field and contribute to a more complete understanding of glyphosate's ecological footprint.

Introduction

The extensive use of glyphosate-based herbicides in modern agriculture has raised significant questions about their non-target effects on soil ecosystems. Soil microorganisms are the bedrock of terrestrial ecosystems, driving essential processes such as nutrient cycling, organic matter decomposition, and plant health promotion. The introduction of any xenobiotic, such as glyphosate, has the potential to disrupt the delicate balance of these microbial communities.

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants and is also present in many bacteria and fungi.[2] Consequently, glyphosate can directly impact a broad spectrum of soil microorganisms. The scientific literature presents a complex and often contradictory picture of these interactions, with outcomes varying based on factors like soil type, glyphosate concentration, and the specific microbial populations present.[2][3] This guide provides a technical deep-dive into the current state of knowledge, focusing on quantitative data, experimental methodologies, and the biochemical pathways governing these interactions.

Quantitative Impact of Glyphosate on Soil Microbial Communities

The effects of glyphosate on soil microbial communities are highly variable. The following tables summarize quantitative data from various studies, highlighting the range of observed impacts.

Soil Microbial Biomass and Respiration

Microbial biomass is a key indicator of soil health, representing the total mass of living microorganisms. Soil respiration reflects the overall metabolic activity of the microbial community.

| Parameter | Glyphosate Concentration | Effect | Reference |

| Microbial Biomass | 10 - 100 mg/kg | Significantly lower | [4] |

| Microbial Biomass | >200 mg/kg | More likely to increase (short-term, <100 days, low pH) | [4] |

| Microbial Respiration | >10 mg/kg but <200 mg/kg | Negative effect | [4] |

| Microbial Respiration | >200 mg/kg | Generally stimulated | [4] |

| Hydrolytic Activity | Up to 3x label rate | Up to 19% reduction | [5] |

| Microbial Respiration | Up to 50 mM | Increased with increasing application rate | [6] |

| Microbial Respiration | 500 mM | Inhibitory effect | [6] |

Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling. Their activity can be sensitive to environmental stressors, including herbicides.

| Enzyme | Glyphosate Application Rate | Effect on Activity | Reference |

| Dehydrogenase | 0.5 litre ha⁻¹ | Significantly higher (1.32, 1.50, 1.82 µg TPF g⁻¹ soil hr⁻¹ at 0, 30, 60 DAA) | [7] |

| Dehydrogenase | 1.0 litre ha⁻¹ (residual effect) | Significantly higher in maize (9.80 and 9.75 µg TPF g⁻¹ soil hr⁻¹ at 30 and 60 DAS) | [7] |

| Urease | 2.5 and 3.0 litre ha⁻¹ | Significantly lower | [7] |

| Acid Phosphatase | 0.5 and 1.0 litre ha⁻¹ | Less adverse effect compared to higher doses | [7] |

| Beta-glucosidase | 2,4-D + glyphosate | Higher activity after V2 application in bulk soil (year 1) | [8] |

| Cellobiohydrolase | 2,4-D + glyphosate | Higher activity after V2 application in bulk soil (year 1) | [8] |

| Phosphatase | 2,4-D + glyphosate | Higher activity after V2 application in bulk soil (year 1) | [8] |

| Alkaline Phosphomonoesterase (ALP) | 1, 10, 100 mg/kg | Most susceptible to glyphosate | [9] |

| Phosphodiesterase (PD) | 1, 10, 100 mg/kg | Most susceptible to glyphosate | [9] |

Nitrogen-Fixing Bacteria and Mycorrhizal Fungi

Symbiotic relationships between plants and microorganisms, such as nitrogen-fixing bacteria and arbuscular mycorrhizal fungi (AMF), are vital for plant nutrition and health.

| Organism/Process | Glyphosate Application | Quantitative Effect | Reference |

| Azospirillum (Nitrogen-fixing bacteria) | 5% to 20% concentration | Dose-dependent decrease in cell count | [10] |

| Biological Nitrogen Fixation (BNF) in Soybean | Two and three sprayings | 41% reduction in N derived from air | [11] |

| Nodule Number in Soybean | Three sequential applications | 25% reduction | [11] |

| AMF Spore Viability | 0.8 l ha⁻¹ | 87% decrease | [12] |

| AMF Root Colonization | Glyphosate treated soil | Significantly lower than untreated | [12] |

| Mycorrhization in Trifolium | Herbicide application | Significant reduction in +AMF treatments | [13] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the impact of glyphosate on soil microbial communities.

Soil Sampling and Glyphosate Application

-

Objective: To obtain representative soil samples and apply glyphosate in a controlled manner.

-

Procedure:

-

Collect soil from the top layer (e.g., 0-15 cm) of the experimental field. For rhizosphere studies, carefully excavate plant roots and collect the soil adhering to them.

-

Homogenize the collected soil by passing it through a sieve (e.g., 2 mm) to remove stones and large organic debris.

-

For laboratory studies, weigh a standardized amount of soil into incubation containers (e.g., microcosms).

-

Prepare glyphosate solutions of the desired concentrations. Application rates should be calculated based on the soil weight and the intended field application rate (e.g., mg/kg of soil).[14]

-

Apply the glyphosate solution evenly to the soil surface, ensuring thorough mixing. Control samples should be treated with the same volume of deionized water.

-

Incubate the soil samples under controlled conditions of temperature and moisture for the duration of the experiment.[14]

-

Soil DNA Extraction for Metagenomic Analysis

-

Objective: To isolate high-quality microbial DNA from soil samples for downstream molecular analyses, such as next-generation sequencing.

-

Protocol (based on a combination of common methods):

-

Lysis: Start with a small amount of soil (e.g., 0.25-1 g). Lyse the microbial cells using a combination of chemical and physical methods. A common approach involves a lysis buffer containing detergents like SDS (Sodium Dodecyl Sulfate) and CTAB (Cetyl Trimethylammonium Bromide), often in combination with bead beating to mechanically disrupt the cells.[15] Pre-lysis washing with a buffer like Na₂EDTA can help release microbial cells from the soil matrix.[16]

-

Humic Substance Removal: Soil extracts are rich in humic substances, which can inhibit downstream enzymatic reactions like PCR. These can be removed by precipitation with agents like CaCl₂ or through the use of commercial purification kits.[16]

-

DNA Precipitation: Precipitate the DNA from the cleared lysate using isopropanol or ethanol.

-

Purification: Further purify the DNA using a commercial spin column-based kit (e.g., Fast DNA Spin Kit) to remove any remaining inhibitors and concentrate the DNA.[15]

-

Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (to check A260/280 and A260/230 ratios) and gel electrophoresis (to check for DNA integrity).

-

Measurement of Soil Dehydrogenase Activity

-

Objective: To quantify the activity of dehydrogenase enzymes, which are considered an indicator of overall microbial metabolic activity.

-

Principle: Dehydrogenase activity is determined by measuring the rate of reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to triphenyl formazan (TPF), a red-colored compound.

-

Procedure:

-

Incubate a known weight of soil with a buffered TTC solution.

-

After a specific incubation period in the dark, stop the reaction and extract the TPF produced using a solvent like methanol or ethanol.

-

Measure the absorbance of the colored extract using a spectrophotometer at a specific wavelength (e.g., 485 nm).

-

Calculate the amount of TPF produced based on a standard curve and express the dehydrogenase activity as µg TPF g⁻¹ soil hr⁻¹.[7]

-

Measurement of Soil Phosphatase Activity

-

Objective: To determine the activity of phosphatases, enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate, making it available to plants and microbes.

-

Principle: Phosphatase activity is commonly assayed using a p-nitrophenyl phosphate (pNPP) substrate. The enzyme cleaves the phosphate group, releasing p-nitrophenol (pNP), which is yellow under alkaline conditions.

-

Procedure:

-

Incubate a soil sample with a buffered pNPP solution.

-

After incubation, stop the reaction and extract the pNP by adding a strong base (e.g., NaOH) and a flocculant (e.g., CaCl₂).[9]

-

Filter the suspension and measure the absorbance of the yellow-colored filtrate at a wavelength of 400-410 nm.

-

Quantify the amount of pNP released using a standard curve and express the phosphatase activity as mg p-NP kg⁻¹ soil hr⁻¹.[14]

-

Signaling and Metabolic Pathways

Soil microorganisms have evolved mechanisms to degrade glyphosate, often utilizing it as a source of phosphorus, nitrogen, or carbon. The two primary degradation pathways are the AMPA pathway and the sarcosine pathway.

Glyphosate Degradation Pathways

The following diagram illustrates the two main microbial degradation pathways for glyphosate.

Caption: The two primary microbial degradation pathways of glyphosate.

The AMPA (aminomethylphosphonic acid) pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, producing AMPA and glyoxylate.[1] The sarcosine pathway utilizes a C-P lyase to break the carbon-phosphorus bond, yielding sarcosine and inorganic phosphate.[1]

Experimental Workflow for Studying Glyphosate's Impact

The diagram below outlines a typical experimental workflow for investigating the effects of glyphosate on soil microbial communities.

Caption: A typical experimental workflow for studying glyphosate's effects.

Conclusion

Some studies clearly demonstrate negative impacts, particularly on beneficial microorganisms like nitrogen-fixing bacteria and mycorrhizal fungi, and on certain soil enzyme activities.[7][11][12] Conversely, other research suggests that at typical field application rates, the effects on the overall microbial community structure and function may be transient or negligible.[5] Furthermore, some microorganisms can utilize glyphosate as a nutrient source, leading to a temporary stimulation of microbial activity.[6]

This complexity underscores the need for continued research in this area. Future studies should aim to standardize methodologies to allow for more direct comparisons between different experiments. Long-term field studies are particularly crucial to understand the cumulative effects of repeated glyphosate applications. For researchers, scientists, and professionals in drug development, a thorough understanding of these interactions is essential for developing sustainable agricultural practices and for assessing the environmental safety of new chemical entities. This technical guide provides a foundational resource for navigating this intricate and important field of study.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. soilassociation.org [soilassociation.org]

- 3. soilassociation.org [soilassociation.org]

- 4. The effects of herbicides on soil life - Part 1: Microbial biomass and respiration [grainsa.co.za]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System [mdpi.com]

- 9. Plant, Soil and Environment: Response of soil phosphatases to glyphosate and its formulations - Roundup (laboratory conditions) [pse.agriculturejournals.cz]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. scielo.br [scielo.br]

- 12. api.naturalis.fcnym.unlp.edu.ar [api.naturalis.fcnym.unlp.edu.ar]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 15. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]

- 16. journalijecc.com [journalijecc.com]

A Comprehensive Technical Guide to the Chemical and Physical Properties of the Glyphosate(1-) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of the glyphosate(1-) anion, the predominant form of the widely used herbicide N-(phosphonomethyl)glycine under many physiological and environmental conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of important chemical relationships and analytical workflows.

Chemical Identity and Structure

Glyphosate is an aminophosphonic acid derivative of the amino acid glycine.[1] Its structure contains a phosphonic acid moiety, a carboxylic acid moiety, and a secondary amine group.[1][2][3] This amphoteric nature allows it to exist as a series of rapidly interchanging zwitterions depending on the pH of the surrounding medium.[1][2][3] The glyphosate(1-) anion specifically refers to the form where one of the acidic protons has dissociated.

Quantitative Physicochemical Properties

The key physicochemical properties of glyphosate are summarized in the tables below. These values are crucial for understanding its behavior in various matrices, from biological systems to environmental compartments.

Table 1: General and Structural Properties of Glyphosate

| Property | Value | Reference |

| IUPAC Name | 2-(phosphonomethylamino)acetic acid | [1][4] |

| Molecular Formula | C₃H₈NO₅P | [1][4] |

| Molecular Weight | 169.07 g/mol | [1][4] |

| Appearance | White, odorless crystalline powder | [1][4][5] |

| Density | 1.704 g/cm³ (at 20 °C) | [1] |

| Melting Point | Decomposes at ~230 °C (446 °F) | [4][6] |

| Vapor Pressure | Negligible at 20 °C | [4] |

Table 2: Dissociation Constants (pKa) and Ionic States

Glyphosate has four distinct dissociation constants, reflecting its polyprotic nature.[1][2] The molecule will exist predominantly as different ionic species depending on the pH.[2][3]

| pKa Value | Corresponding Functional Group | Reference |

| pKa₁ | < 2.0 - 2.18 | First phosphonic acid proton |

| pKa₂ | 2.6 | Carboxylic acid proton |

| pKa₃ | 5.6 | Second phosphonic acid proton |

| pKa₄ | 10.6 | Amino group proton |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 12,000 mg/L (1.2 g/100 mL) | 25 | [4][6] |

| Organic Solvents | Practically insoluble (e.g., acetone, ethanol, xylene) | - | [4][5] |

Ionic Species Distribution

The speciation of glyphosate in aqueous solution is highly pH-dependent due to its multiple ionizable groups. The following diagram illustrates the predominant ionic form of glyphosate across a range of pH values, highlighting the formation of the glyphosate(1-) anion.

Spectroscopic Properties

Spectroscopic data is vital for the identification and quantification of glyphosate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: In aqueous solutions, glyphosate exhibits characteristic signals. A key signal is a doublet at approximately 3.00-3.12 ppm, which is assigned to the protons of the CH₂-P group, showing a characteristic H-P coupling constant of about 11.7-12.3 Hz.[7][8][9] Another signal, a singlet at around 3.73 ppm, corresponds to the protons of the CH₂-N group, though this can be overlapped by other resonances in complex biological samples.[7][9]

-

³¹P-NMR: The phosphorus nucleus provides a specific signal for glyphosate, which is useful for confirmation and quantification, especially in complex matrices.[8][10]

Infrared (IR) Spectroscopy IR spectroscopy has been used to study the protonation states of glyphosate's functional groups. The zwitterionic nature of glyphosate in solution is confirmed by the presence of vibrational bands corresponding to NH₂⁺, COO⁻, and P-O groups.[11] The successive protonation sites are identified as the amine, phosphonate, and carboxylate groups.[11]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constants of ionizable substances like glyphosate.[12][13][14]

-

Principle: A solution of the analyte is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[13][14]

-

Methodology:

-

Preparation: A standard solution of glyphosate (e.g., 1 mM) is prepared in purified water.[12] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[12] The solution is purged with nitrogen to remove dissolved CO₂.

-

Calibration: The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Titration: The glyphosate solution is first acidified to a low pH (e.g., 1.8-2.0) with a standard HCl solution.[12] It is then titrated with a standardized, carbonate-free NaOH solution (e.g., 0.1 M).[12]

-

Data Acquisition: The pH is recorded after each incremental addition of the NaOH titrant, allowing the system to equilibrate at each step.[12]

-

Analysis: The titration curve (pH vs. volume of titrant) is plotted. The inflection points are used to determine the equivalence points. The pKa values are the pH values at which 50%, 150%, 250%, and 350% of the initial moles of glyphosate have been neutralized. The process is typically repeated multiple times to ensure accuracy.[12]

-

Protocol 2: Quantification by HPLC with Pre-column Derivatization and Fluorescence Detection

Due to its high polarity, lack of a strong chromophore, and zwitterionic nature, glyphosate is challenging to analyze directly by conventional reversed-phase liquid chromatography.[15][16][17] A common and sensitive method involves derivatization of the secondary amine group, followed by HPLC with fluorescence detection.[15][18]

-

Principle: Glyphosate's secondary amine is reacted with a labeling agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), to form a fluorescent derivative. This derivative is less polar and can be separated by HPLC and detected with high sensitivity using a fluorescence detector.[15][18]

-

Workflow Diagram:

-

Methodology:

-

Sample Preparation: Aqueous samples are filtered (e.g., 0.2 µm filter) to remove particulates. If necessary, samples are concentrated, for instance, by rotary evaporation.[18]

-

Derivatization Reaction: An aliquot of the sample is mixed with a borate buffer to raise the pH to approximately 9. A solution of FMOC-Cl in an organic solvent like acetone is then added. The reaction is allowed to proceed for a set time at a specific temperature (e.g., room temperature for 2 hours).[18][19]

-

HPLC Analysis: The resulting solution containing the FMOC-glyphosate derivative is injected into the HPLC system. Separation is often achieved using an anion-exchange column or a reversed-phase C18 column with an appropriate mobile phase.[18]

-

Detection and Quantification: The eluent passes through a fluorescence detector set to the appropriate excitation and emission wavelengths for the FMOC derivative. The concentration of glyphosate in the original sample is determined by comparing the peak area or height to a calibration curve prepared from known standards that have undergone the same derivatization procedure.[18]

-

Stability

Glyphosate is chemically stable under a range of conditions. It is stable to hydrolysis at pH 3, 6, and 9.[4] Additionally, it does not undergo photochemical degradation and is stable in air.[4][5]

This guide provides a foundational understanding of the key chemical and physical properties of the glyphosate(1-) anion, essential for professionals in research and development. The provided data and protocols serve as a valuable resource for experimental design and data interpretation.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hh-ra.org [hh-ra.org]

- 18. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 19. imt.ro [imt.ro]

An In-depth Technical Guide on the Biochemical Pathways Affected by Glyphosate Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways affected by exposure to glyphosate, the active ingredient in many broad-spectrum herbicides. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of glyphosate's mechanisms of action and its downstream consequences. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal studies, and employs visualizations to illustrate complex biological processes.

Inhibition of the Shikimate Pathway

The primary mode of action of glyphosate is the competitive inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][2] This enzyme is crucial in the shikimate pathway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and various microorganisms.[1][2] Mammals lack the shikimate pathway, which is the basis for the purported selective toxicity of glyphosate.

Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[1] The inhibition constants (Ki) for glyphosate's binding to EPSPS vary across different organisms.

Table 1: Inhibition of EPSPS by Glyphosate in Various Organisms

| Organism/Enzyme Source | Ki (µM) | Notes |

| Neurospora crassa (arom multienzyme complex) | 1.1 | Competitive inhibition with respect to PEP.[1] |

| Zea mays (Maize) - Native EPSPS | 0.066 | Highly sensitive to glyphosate inhibition. |

| Agrobacterium sp. strain CP4 | 1970 | Highly insensitive to glyphosate; used in Roundup Ready® crops. |

| Streptomyces sviceus (DGT-28) | >50,000 | A distinct class of EPSPS with high tolerance to glyphosate. |

| Escherichia coli (TIPS double mutant) | - | The T97I and P101S mutations confer resistance.[2] |

Experimental Protocol: EPSPS Enzyme Activity Assay

A common method to determine EPSPS activity and its inhibition by glyphosate involves measuring the release of inorganic phosphate (Pi).

Objective: To quantify the enzymatic activity of EPSPS in the presence and absence of glyphosate.

Materials:

-

Plant tissue (e.g., young leaf tissue)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM ß-mercaptoethanol, 1% PVPP)[3]

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP)

-

Glyphosate solutions of varying concentrations

-

Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Flash-freeze 5 grams of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]

-

Transfer the powder to a tube containing 25 mL of cold extraction buffer.[3]

-

Vortex for 5 minutes and then centrifuge at 18,000 x g for 30 minutes at 4°C.[3]

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Activity Assay:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain assay buffer, 1 mM S3P, and varying concentrations of PEP and glyphosate.

-

Initiate the reaction by adding the enzyme extract (0.01 to 1 µM).

-

Incubate at a controlled temperature (e.g., 25°C).

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 660 nm).

-

Calculate the enzyme activity, often expressed as µmol of Pi released per minute per mg of protein.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of glyphosate that inhibits 50% of the enzyme's activity) by plotting enzyme activity against the logarithm of glyphosate concentration.

-

Use kinetic models to determine the inhibition constant (Ki).

-

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Induction of Oxidative Stress

Glyphosate exposure has been shown to induce oxidative stress in various organisms by altering the activity of antioxidant enzymes and increasing the production of reactive oxygen species (ROS).

Table 2: Effects of Glyphosate on Oxidative Stress Markers

| Organism/Cell Line | Exposure Conditions | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity | Reference |

| Mice (liver tissue) | 50 and 200 mg/kg glyphosate | No significant difference | Decreased | |

| Freshwater turtles | High concentrations of glyphosate-based herbicide | Increased gene expression and activity | Increased gene expression and activity | |

| Human lymphocytes (in vitro) | Not specified | Not specified | Not specified | Induces oxidative stress |

| Arabidopsis thaliana | 20µM glyphosate | Increased | Increased |

Experimental Protocol: Assessment of Oxidative Stress

Objective: To measure markers of oxidative stress, such as the activity of antioxidant enzymes, in response to glyphosate exposure.

Materials:

-

Cell cultures or tissue homogenates

-

Glyphosate solutions

-

Assay kits for SOD and CAT activity

-

Reagents for protein quantification (e.g., Bradford assay)

-

Spectrophotometer or plate reader

Procedure:

-

Exposure:

-

Treat cells or organisms with varying concentrations of glyphosate for a defined period. Include a control group without glyphosate exposure.

-

-

Sample Preparation:

-

For cell cultures, lyse the cells to release intracellular components.

-

For tissues, homogenize the tissue in an appropriate buffer.

-

Centrifuge the lysate/homogenate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Enzyme Activity Assays:

-

SOD Activity: Use a commercial kit that typically employs a method where the xanthine/xanthine oxidase system generates superoxide radicals, which then react with a tetrazolium salt to form a colored product. SOD activity is measured by the degree of inhibition of this reaction.

-

CAT Activity: Catalase activity can be measured by monitoring the decomposition of hydrogen peroxide (H2O2) over time. This can be done by measuring the decrease in absorbance at 240 nm.

-

-

Data Analysis:

-

Calculate the specific activity of SOD and CAT (units of activity per mg of protein).

-

Compare the enzyme activities in glyphosate-treated samples to the control group.

-

Caption: Glyphosate-induced Oxidative Stress.

Alteration of Gut Microbiome Composition

Glyphosate can impact the gut microbiome by inhibiting the shikimate pathway in susceptible gut bacteria. This can lead to dysbiosis, affecting the relative abundance of different microbial populations and their metabolic output, such as the production of short-chain fatty acids (SCFAs).

Table 3: Glyphosate-Induced Changes in Gut Microbiome Composition in Rats

| Phylum/Genus | Change in Abundance (Females, 50 mg/kg/day Roundup Bioflow) |

| Phylum | |

| Euryarchaeota | Increased (9.8 ± 9.1% vs 0.4 ± 1.1% in control)[4] |

| Bacteroidota | Reduction |

| Firmicutes | Increased |

| Actinobacteria | Increased |

| Genus | |

| Alloprevotella | Altered levels |

| Prevotella | Altered levels |

| Romboutsia | Increased |

| Dubosiella | Increased |

Table 4: Alterations in SCFA Production in an Infant Gut Microbiome Model (SHIME)

| Short-Chain Fatty Acid | Effect of Roundup (100 mg/L glyphosate equivalent) |

| Acetate | Increased[5] |

| Lactate | Increased[5] |

| Propionate | Decreased[5] |

| Butyrate | Decreased[5] |

| Valerate | Decreased[5] |

| Caproate | Decreased[5] |

Experimental Protocol: 16S rRNA Sequencing for Gut Microbiome Analysis

Objective: To characterize the composition of the gut microbiota following glyphosate exposure.

Materials:

-

Fecal samples

-

DNA extraction kit

-

Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

-

PCR reagents

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)

Procedure:

-

Sample Collection and DNA Extraction:

-

Collect fecal samples from control and glyphosate-exposed groups.

-

Extract microbial DNA from the samples using a validated kit.

-

-

Library Preparation and Sequencing:

-

Amplify a specific hypervariable region of the 16S rRNA gene using PCR with barcoded primers.[6]

-

Pool the amplified DNA from all samples.

-

Sequence the pooled library on a next-generation sequencing platform.

-

-

Bioinformatics Analysis:

-

Preprocessing: Quality filter the raw sequencing reads, remove chimeras, and merge paired-end reads.[7]

-

Taxonomic Classification: Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the microbial community structure.

-

Statistical Analysis: Identify differentially abundant taxa between the control and glyphosate-treated groups.

-

Caption: Experimental Workflow for Gut Microbiome Analysis.

Inhibition of Cytochrome P450 Enzymes

Glyphosate has been shown to inhibit certain cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and toxins.

Table 5: Inhibition of Human Cytochrome P450 Enzymes by Glyphosate

| CYP Isoform | IC50 (µM) |

| CYP2C9 | 3.7 |

| CYP2D6 | > 100 |

| CYP3A4 | > 100 |

| CYP1A1/2 | > 100 |

| CYP2A6 | > 100 |

| CYP2B6 | > 100 |

| CYP2C8 | > 100 |

| CYP2C19 | > 100 |

| CYP2E1 | > 100 |

Data from in vitro studies using human hepatic microsomes.

Effects on Mitochondrial Function

Glyphosate and its formulations have been observed to affect mitochondrial function, including the respiratory chain and oxidative phosphorylation.

Table 6: Effects of Glyphosate and Roundup on Mitochondrial Respiration in Rat Liver Mitochondria

| Parameter | Glyphosate (up to 15 mM) | Roundup (15 mM) |

| State 3 Respiration | No significant effect | ~40% depression |

| Uncoupled Respiration (with FCCP) | No significant effect | ~50% depression |

| Complex II Activity | No effect | Partial inhibition |

| Complex III Activity | No effect | Partial inhibition |

| Complex IV Activity | No effect | No effect |

Note: The effects of Roundup are more pronounced than those of glyphosate alone, suggesting a role for the adjuvants in the formulation.

Alterations in Amino Acid Metabolism in Plants

As a direct consequence of EPSPS inhibition, glyphosate treatment leads to significant changes in the amino acid profiles of susceptible plants.

Table 7: Changes in Amino Acid Concentrations in Plants Exposed to Glyphosate

| Plant Species | Amino Acid | Change in Concentration | Exposure Conditions | Reference |

| Oat | Aspartic Acid | Decreased to 17.39 ppm (from 82.22 ppm in control) | 2.10 ml/5 liters glyphosate | [8] |

| Oat | Glutamic Acid | Decreased to 219.61 ppm (from 843.81 ppm in control) | 2.10 ml/5 liters glyphosate | [8] |

| Oat | Serine | Decreased to 245.83 ppm (from 692.51 ppm in control) | 2.10 ml/5 liters glyphosate | [8] |

| Pea | Aspartic Acid | Decreased to 8.62 ppm (from 14.8 ppm in control) | 1.68 ml/5 liters glyphosate | [8] |

| Soybean (glyphosate-sensitive) | Phenylalanine | Decreased | 5 days after spraying | [9] |

| Soybean (glyphosate-sensitive) | Glutamine | Increased >20-fold | 5 days after spraying | [9] |

| Soybean (glyphosate-sensitive) | Alanine | Strongly increased | 5 days after spraying | [9] |

| Soybean (glyphosate-resistant) | Phenylalanine | No significant change | 5 days after spraying | [9] |

| Soybean (glyphosate-resistant) | Glutamine | No significant change | 5 days after spraying | [9] |

This guide provides a foundational understanding of the multifaceted biochemical impacts of glyphosate. The presented data and methodologies offer a starting point for further research and a deeper exploration into the toxicological profile of this widely used herbicide.

References

- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Activity Assays [bio-protocol.org]

- 4. Glyphosate and its formulations Roundup Bioflow and RangerPro alter bacterial and fungal community composition in the rat caecum microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations in infant gut microbiome composition and metabolism after exposure to glyphosate and Roundup and/or a spore-based formulation using the SHIME technology | Gut Microbiome | Cambridge Core [cambridge.org]

- 6. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 7. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

A House Divided: An In-depth Technical Review of Glyphosate's Carcinogenicity Data

An Examination of Conflicting Evidence from Regulatory Agencies and Independent Research